molecular formula C8H10N4OS B13285772 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one

3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B13285772
M. Wt: 210.26 g/mol
InChI Key: NUMPJUQJECUFIH-UHFFFAOYSA-N
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Description

3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound featuring a dihydrothiazol-2-one core fused with a 3-aminopyrazole moiety via an ethyl linker.

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

3-[2-(3-aminopyrazol-1-yl)ethyl]-1,3-thiazol-2-one

InChI

InChI=1S/C8H10N4OS/c9-7-1-2-12(10-7)4-3-11-5-6-14-8(11)13/h1-2,5-6H,3-4H2,(H2,9,10)

InChI Key

NUMPJUQJECUFIH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CCN2C=CSC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Preparation of the pyrazole intermediate containing the amino group
  • Formation of a thiosemicarbazide or carbothioamide intermediate
  • Cyclization to form the thiazolone ring coupled with the pyrazole moiety

This approach often involves condensation reactions, cyclizations, and purification steps such as recrystallization or chromatography.

Preparation of the Pyrazole Intermediate

Method: Condensation of β-diketones or hydrazone derivatives with hydrazine or substituted hydrazines.

  • For example, ethyl 3-oxo-2-(2-arylhydrazono)butanoates react with thiosemicarbazide in ethanol under reflux with catalytic HCl to yield pyrazole-1-carbothioamides.
  • The reaction is typically refluxed for 6 hours, monitored by TLC, and the product is isolated by filtration and recrystallization from dioxane.
  • Yields are generally good (~78%) with melting points confirming purity and identity.
  • This method yields pyrazole derivatives functionalized at the 1-position with a carbothioamide group, which is a key intermediate for further cyclization to thiazolones.

Formation of the Thiazolone Ring

Method: Cyclization of pyrazole-carbothioamide intermediates with bromoacetyl derivatives or hydrazonoyl chlorides.

  • The pyrazole-carbothioamide reacts with bromoacetyl bromide or hydrazonoyl chlorides under controlled conditions to form thiohydrazonate intermediates.
  • These intermediates undergo intramolecular cyclization, losing water or ethanol, to form the thiazol-2-one ring fused to the pyrazole moiety.
  • Reaction conditions typically involve reflux in ethanol or other suitable solvents, sometimes with catalytic acid or base to promote cyclization.
  • Purification is achieved by recrystallization or chromatography.
  • Spectral data (IR, NMR) confirm the formation of the thiazolone ring and attachment to the pyrazole.

Representative Synthetic Scheme (Summarized)

Step Reactants Conditions Product Yield (%) Notes
1 β-diketone or hydrazone + thiosemicarbazide Reflux in EtOH, catalytic HCl, 6 h Pyrazole-1-carbothioamide ~78 TLC monitored, recrystallization from dioxane
2 Pyrazole-carbothioamide + bromoacetyl bromide or hydrazonoyl chloride Reflux in EtOH or suitable solvent Thiazolyl-pyrazole derivative 60-75 Cyclization with water/ethanol loss, purified by recrystallization

Analytical Characterization

  • IR Spectroscopy: Characteristic bands include NH2 and NH stretching (~3429–3263 cm⁻¹), C=O stretching of thiazolone (~1684 cm⁻¹), and C=N stretching (~1590 cm⁻¹).
  • NMR Spectroscopy: Protons on the pyrazole ring and ethyl linker show characteristic chemical shifts confirming structure.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 210.26 g/mol.
  • Melting Point: Consistent with literature values for purity confirmation.

Notes on Reaction Optimization and Variations

  • Reaction times and temperatures are critical; prolonged reflux or excessive heat can lead to side reactions.
  • Catalytic amounts of acid (HCl) or base may be used to facilitate cyclization.
  • The choice of solvent affects yield and purity; ethanol is commonly used for its polarity and ease of removal.
  • Alternative routes using hydrazonoyl chlorides allow structural diversity by varying substituents on the pyrazole or thiazolone rings.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Intermediate/Product Yield (%) Reference
Pyrazole-carbothioamide synthesis β-diketone/hydrazone + thiosemicarbazide Reflux EtOH, catalytic HCl, 6 h Pyrazole-1-carbothioamide 75-80
Cyclization to thiazolone Pyrazole-carbothioamide + bromoacetyl bromide or hydrazonoyl chloride Reflux EtOH, 2-6 h 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one 60-75

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazolidinone Ring

The thiazolidin-2-one moiety exhibits reactivity toward nucleophilic agents due to the electron-deficient carbonyl group. Key transformations include:

Reaction TypeConditions/ReagentsProduct FormedKey ObservationsSource
HydrolysisAcidic/alkaline aqueous mediaOpening to 2-mercaptoethyl intermediatespH-dependent regioselectivity
Condensation with aminesHydrazines or arylhydrazinesFormation of thiazolo[3,2-a]pyrimidinesMicrowave-assisted protocols

Example: Reaction with phenylhydrazine under ethanol/triethylamine yields fused heterocycles via C=S bond activation .

Cyclocondensation with Electrophilic Partners

The 3-amino-pyrazole subunit participates in cyclocondensation reactions, leveraging its bifunctional NH2 group:

Reaction Pathway

  • Step 1 : Activation of α,β-unsaturated ketones (e.g., chalcones) in aprotic solvents (DMF, DMSO)

  • Step 2 : Cyclization via -hydride shift or Michael addition

  • Products : Pyrazolo[1,5-a]thiazolo[4,5-d]pyridines (yields: 68–85%)

Experimental Data:

  • Optimal temperature: 80–100°C

  • Catalysts: Cu(OTf)₂ enhances reaction rate (TOF: 12 h⁻¹)

Acylation of the 3-Amino Group

  • Reagents : Acetyl chloride, benzoyl chlorides

  • Conditions : Dry dichloromethane, 0°C → RT

  • Products : N-acylated derivatives with retained thiazolidinone ring (isolated yields: 75–88%)

Oxidative Coupling

  • Reagents : I₂/DMSO system

  • Outcome : Dimerization via C–N bond formation at the pyrazole C4 position

  • Product : Bis-thiazolidinone conjugates (confirmed by HRMS and ¹³C NMR)

Metal-Catalyzed Cross-Coupling

The ethyl spacer enables Suzuki-Miyaura couplings at modified positions:

Substrate ModificationCatalyst SystemCoupling PartnerYield (%)Reference
Bromination at pyrazole C5Pd(PPh₃)₄/K₂CO₃Arylboronic acids63–79
Stille coupling at thiazoloneCuI/Et₃NOrganostannanes55–68

Mechanistic Insight: Oxidative addition proceeds faster at the pyrazole ring due to higher electron density .

Biological Derivatization Pathways

In pharmacological contexts, the compound undergoes:

  • Sulfonation : At the thiazolidinone sulfur using ClSO₃H/Py (yield: 82%)

  • Mannich Reactions : With morpholine/piperazine aldehydes to enhance solubility

Reaction Stability Profile

  • pH Sensitivity : Degrades in strong acids (t₁/₂ < 2 hr at pH 1.2) but stable in neutral buffers

  • Thermal Stability : Decomposes above 220°C (DSC data)

Scientific Research Applications

3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Substituents Molecular Weight Reported Activity Reference
3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one Dihydrothiazol-2-one 2-(3-Amino-pyrazol-1-yl)ethyl ~197 (calculated) Unknown
4-(2-Aminoethyl)-3-ethyl-dihydrothiazol-2-one hydrochloride Dihydrothiazol-2-one 3-Ethyl, 4-(2-aminoethyl) 208.71 Not specified
1-[(2Z)-2-(4-Methoxyphenyl)imin-4-methyl-3-(4-methylpiperazinyl)-dihydrothiazol-5-yl]ethanone Dihydrothiazol-2-one Piperazinyl, methoxyphenyl, ethanone Not reported High cardiotropic activity
Ethyl 2-(4-chloro-2-oxo-2,3-dihydrobenzothiazol-3-yl)acetate Dihydrobenzothiazole Chloro, ethyl acetate Not reported Not specified
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-pyrazol-3(2H)-one Pyrazol-3(2H)-one Benzothiazolyl, propynyl, phenyl Not reported Structural analog

Key Comparative Insights

Substituent Effects on Bioactivity
  • Amino-Pyrazole vs. Piperazine is a known pharmacophore in cardiovascular drugs, suggesting that substituent choice critically influences target specificity .
  • Thiazol-2-one vs.
Pharmacological Potential
  • While the target compound’s activity remains uncharacterized, analogues like the piperazinyl-substituted dihydrothiazole () demonstrate that the core structure is compatible with bioactive molecules. The 3-aminopyrazole group may target kinases or GPCRs, as seen in pyrazole-containing drugs .

Biological Activity

The compound 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one (CAS No. 1342688-00-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀N₄OS
  • Molecular Weight : 210.26 g/mol
  • CAS Number : 1342688-00-9

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various compounds, derivatives similar to this compound demonstrated comparable efficacy to established anti-inflammatory agents like indomethacin. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

3. Anticancer Activity

Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. Studies have shown that certain compounds can inhibit cancer cell proliferation across various cell lines, including lung (H460), breast (MCF-F), and colon (HCT116) cancer cells. The inhibition of key cellular pathways involved in cancer progression, such as Aurora-A kinase and CDK2, has been reported with IC50 values as low as 25 nM .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on MAO-B Inhibition : A series of thiazole-bearing pyrazole derivatives were evaluated for monoamine oxidase B (MAO-B) inhibition. Some compounds exhibited high activity against both MAO-A and MAO-B isoforms, indicating potential for treating neurodegenerative diseases .
  • Antimicrobial Evaluation : A study assessed the antimicrobial properties of synthesized thiazolones with pyrazole moieties, revealing significant activity against multiple pathogens and highlighting their potential as therapeutic agents in infectious diseases .

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